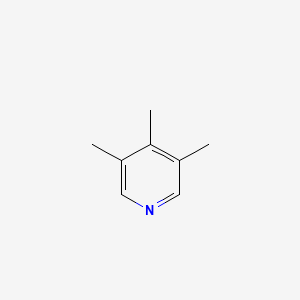

3,4,5-Trimethylpyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis and Chemical Biology Research

Pyridine, a six-membered heterocyclic aromatic compound, is a fundamental scaffold in organic chemistry. numberanalytics.com Its unique electronic properties, stemming from the presence of a nitrogen atom in the aromatic ring, confer a distinct reactivity that makes it a versatile building block in synthesis. numberanalytics.comalgoreducation.com Pyridine derivatives are integral components of a vast number of biologically active compounds, including pharmaceuticals and natural products. numberanalytics.comnih.gov Their applications span a wide range of industries, from the development of life-saving drugs to the creation of advanced organic materials and agrochemicals. numberanalytics.comresearchgate.net

In the realm of advanced organic synthesis, pyridine and its derivatives are indispensable. They serve as catalysts, ligands for transition metal-catalyzed reactions, and versatile intermediates for constructing more complex molecular architectures. algoreducation.comnih.gov The ability of the pyridine ring to be functionalized at various positions allows for the fine-tuning of a molecule's steric and electronic properties, a crucial aspect in the design of new chemical entities with specific functions. nih.gov

From a chemical biology perspective, the pyridine motif is a privileged structure. Its presence in many coenzymes and vitamins underscores its fundamental role in biological processes. nih.gov Furthermore, the basicity and hydrogen-bonding capabilities of the pyridine nitrogen are often key to the interaction of small molecules with biological targets, such as enzymes and receptors. nih.gov This has led to the widespread incorporation of pyridine rings in the design of new therapeutic agents. researchgate.netajrconline.org The adaptability of the pyridine scaffold allows medicinal chemists to modulate properties like solubility and bioavailability, enhancing the drug-like characteristics of potential new medicines. researchgate.netajrconline.org

Overview of Trimethylpyridine Isomers (Collidines) in Academic Inquiry

The trimethylpyridines, commonly known as collidines, represent a fascinating subset of pyridine derivatives for academic study. wikipedia.org There are six constitutional isomers of trimethylpyridine, each with the same chemical formula (C₈H₁₁N) and molecular weight (121.18 g/mol ), but with distinct arrangements of the three methyl groups around the pyridine ring. wikipedia.orgwikipedia.org This seemingly subtle difference in structure leads to significant variations in their physical and chemical properties, making them valuable subjects for comparative studies.

The isomers of collidine are:

2,3,4-Trimethylpyridine

2,3,5-Trimethylpyridine (B1346980)

2,3,6-Trimethylpyridine

2,4,5-Trimethylpyridine

2,4,6-Trimethylpyridine (B116444)

3,4,5-Trimethylpyridine

Among these, 2,4,6-trimethylpyridine (s-collidine) is the most extensively studied isomer. wikipedia.org It is widely used as a sterically hindered non-nucleophilic base in organic synthesis, for reactions such as dehydrohalogenation. wikipedia.org The steric bulk of the methyl groups adjacent to the nitrogen atom prevents it from acting as a nucleophile while preserving its basic character.

The other collidine isomers, including this compound, have received comparatively less attention, yet they offer unique opportunities for research. The substitution pattern of the methyl groups influences the electron density distribution within the pyridine ring, its basicity, and the steric environment around the nitrogen atom and the ring carbons. These differences can be exploited in various chemical transformations and in the design of molecules with specific properties. For instance, the synthesis of 2,3,5-trimethylpyridine has been explored as a key intermediate for certain compounds. google.com Similarly, the synthesis of 4-methoxy-2,3,5-trimethylpyridine (B21643) has been investigated as a building block for gastric-acid inhibiting compounds. nih.gov

The study of collidine isomers provides valuable insights into structure-activity relationships and the fundamental principles of heterocyclic chemistry.

Research Trajectories and Future Directions for this compound

While this compound remains a less-explored member of the collidine family, its unique symmetrical substitution pattern presents intriguing possibilities for future research. Current information primarily identifies it as a useful research chemical and an intermediate in various synthetic applications. sielc.comchemicalbook.com

Future research on this compound is likely to follow several key trajectories:

Novel Synthetic Methodologies: Developing more efficient and scalable syntheses of this compound is a crucial first step to unlocking its full potential. While general methods for pyridine synthesis exist, optimizing routes to this specific isomer will be essential.

Exploration of its Unique Reactivity: The symmetrical arrangement of the methyl groups in this compound may lead to unique reactivity in both electrophilic and nucleophilic substitution reactions. For example, the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines has been achieved via Suzuki-Miyaura cross-coupling reactions starting from 3,5-dibromo-2,4,6-trimethylpyridine (B189553). beilstein-journals.org Similar strategies could be applied to derivatives of this compound.

Applications in Materials Science: The rigid and well-defined structure of this compound could make it a valuable building block for the synthesis of novel organic materials, such as polymers, ligands for metal-organic frameworks (MOFs), and functional dyes. The photochemistry of pyridine derivatives is an active area of research, and understanding the excited-state dynamics of this compound could lead to new applications in this field. acs.org

Medicinal Chemistry and Drug Discovery: Although no specific biological activities have been prominently reported for this compound itself, its scaffold could be incorporated into larger molecules to explore potential therapeutic applications. The methyl groups can influence the lipophilicity and metabolic stability of a compound, which are important parameters in drug design. The synthesis of derivatives, such as 2-iodo-3,4,5-trimethylpyridine, provides a handle for further functionalization and the creation of compound libraries for biological screening.

Interactive Data Table: Properties of Trimethylpyridine Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3,4-Trimethylpyridine | 2233-29-6 | C₈H₁₁N | 121.18 |

| 2,3,5-Trimethylpyridine | 695-98-7 | C₈H₁₁N | 121.18 |

| 2,3,6-Trimethylpyridine | 1462-84-6 | C₈H₁₁N | 121.18 |

| 2,4,5-Trimethylpyridine | 1122-39-0 | C₈H₁₁N | 121.18 |

| 2,4,6-Trimethylpyridine | 108-75-8 | C₈H₁₁N | 121.18 |

| This compound | 20579-43-5 | C₈H₁₁N | 121.18 |

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMUWBCBVPWJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174584 | |

| Record name | 3,4,5-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20579-43-5 | |

| Record name | 3,4,5-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20579-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020579435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I63U704A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,4,5 Trimethylpyridine and Its Structural Analogs

De Novo Synthetic Routes to the Pyridine (B92270) Ring System

The foundational approach to constructing the pyridine core involves the assembly from acyclic precursors. Several classical and modern cyclocondensation reactions have been established for this purpose, offering various levels of substitution pattern control.

Cyclocondensation Reactions for Trimethylpyridine Architectures

Cyclocondensation reactions represent a powerful strategy for the one-pot construction of the pyridine ring from simpler, acyclic components. These methods often involve the reaction of carbonyl compounds, enamines, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

One of the most well-known methods is the Hantzsch pyridine synthesis , a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.orgchemtube3d.com The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.org While versatile, the classical Hantzsch synthesis has drawbacks such as harsh reaction conditions and long reaction times. wikipedia.org Modern modifications, including the use of microwave irradiation and aqueous micellar conditions, have been developed to improve yields and reaction times. wikipedia.org

The Bohlmann-Rahtz pyridine synthesis offers another route, involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgwikipedia.org This intermediate, after heat-induced isomerization, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org A significant advantage of this method is that it directly produces the aromatic pyridine ring, avoiding a separate oxidation step. organic-chemistry.org Modifications using Brønsted or Lewis acid catalysis can lower the required reaction temperature, and one-pot procedures have been developed to improve its practicality. organic-chemistry.orgyoungin.com

The Guareschi-Thorpe reaction provides a pathway to 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound. nih.govquimicaorganica.org This reaction has been advanced through the use of ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a promoter, leading to high yields of hydroxy-cyanopyridines. nih.gov

Finally, the Kröhnke pyridine synthesis utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds with a nitrogen source like ammonium acetate to generate highly functionalized pyridines under mild conditions. wikipedia.orgnih.gov This method is known for its high yields and applicability to a wide range of substituted pyridines. wikipedia.org

Table 1: Comparison of Classical Cyclocondensation Reactions for Pyridine Synthesis

| Reaction Name | Key Reactants | Key Features | Potential for 3,4,5-Trimethylpyridine Synthesis |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Nitrogen source | Forms dihydropyridine intermediate requiring oxidation. wikipedia.org | Adaptable with appropriate selection of methylated ketoesters and acetaldehyde. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Directly yields aromatic pyridine. organic-chemistry.org Can be catalyzed by acids. organic-chemistry.org | Requires a specifically substituted enamine and ethynylketone. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl | Produces hydroxypyridines (pyridones). nih.govquimicaorganica.org | Would require further modification to achieve the trimethyl substitution pattern. |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Nitrogen source | High yields under mild conditions for highly functionalized pyridines. wikipedia.orgnih.gov | Suitable for producing highly substituted pyridines, adaptable with correct starting materials. |

Strategies Involving Fragment Coupling and Ring-Closing Processes

In addition to classical cyclocondensations, modern strategies involving fragment coupling followed by ring-closing reactions have emerged as powerful tools for pyridine synthesis. These methods offer a high degree of modularity and control over the final substitution pattern.

A "deconstruction-reconstruction" strategy has also been developed for the diversification of pyrimidines, which can be conceptually extended to pyridine synthesis. nih.gov This approach involves the ring-opening of a pyrimidine (B1678525) to form an iminoenamine intermediate, which can then be recyclized with different partners to generate new heterocyclic scaffolds. nih.gov This highlights the utility of in-situ generated fragments in the construction of complex heterocycles.

Furthermore, transition metal-catalyzed C-H activation has become a powerful strategy for the formation of C-C bonds, enabling the construction of complex molecules from simpler precursors. nih.govresearchgate.net This approach allows for the modular installation of functional groups, which can then be elaborated into a pyridine ring through subsequent cyclization reactions. nih.gov

Derivatization and Functionalization Approaches for Enhanced Molecular Complexity

Once the core trimethylpyridine scaffold is in hand, further derivatization and functionalization are often necessary to access a broader range of analogs with diverse properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds in modern organic synthesis. The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, has been effectively applied to the synthesis of aryl-substituted trimethylpyridines.

For instance, 3,5-diaryl-2,4,6-trimethylpyridines can be prepared in high yields via the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with various arylboronic acids. The reaction conditions can be optimized to achieve high conversions and yields, even for the synthesis of unsymmetrically substituted diarylpyridines.

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of 3,5-Dibromo-2,4,6-trimethylpyridine

| Parameter | Optimized Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | SPhos |

| Base | K₃PO₄ |

| Solvent | Toluene/H₂O |

| Temperature | 90 °C |

| Reaction Time | 1 hour |

Data synthesized from related studies on substituted pyridines.

Nucleophilic Substitution Reactions on Substituted Trimethylpyridines

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing a variety of functional groups onto the pyridine ring, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-position. wikipedia.orgbyjus.com In the context of trimethylpyridines, a common precursor for such reactions is a halotrimethylpyridine, such as 4-chloro-2,3,5-trimethylpyridine.

The chlorine atom at the 4-position can be displaced by various nucleophiles. For example, reaction with an alkali metal alkoxide, such as sodium methoxide, in a dipolar aprotic solvent like DMSO, can introduce an alkoxy group. google.com This reaction can also be performed on the corresponding N-oxide, which often enhances the reactivity towards nucleophilic attack. google.comniscpr.res.in The choice of solvent and reaction conditions is crucial to achieve good yields and avoid side reactions.

Table 3: Examples of Nucleophilic Substitution on Chloro-trimethylpyridines

| Substrate | Nucleophile | Product |

| 4-Chloro-2,3,5-trimethylpyridine | Sodium methoxide | 4-Methoxy-2,3,5-trimethylpyridine (B21643) |

| 4-Chloro-2,3,5-trimethylpyridine N-oxide | Sodium methoxide | 4-Methoxy-2,3,5-trimethylpyridine N-oxide |

Information based on analogous reactions described in patents and chemical literature. google.com

N-Oxidation Reactions of Trimethylpyridines and Their Utility in Synthesis

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a key transformation that alters the electronic properties of the ring, facilitating further functionalization. The N-oxide group activates the 2- and 4-positions towards both electrophilic and nucleophilic attack and can also direct metallation.

This compound can be oxidized to This compound N-oxide using various oxidizing agents, with hydrogen peroxide in acetic acid being a common method. vulcanchem.com The resulting N-oxide is a versatile intermediate. For example, treatment of a methyl-substituted pyridine N-oxide, such as 2,3,5-trimethylpyridine (B1346980) N-oxide, with acetic anhydride (B1165640) can lead to the formation of an acetoxymethyl group at the 2-position via a rearrangement reaction (a variation of the Boekelheide reaction). google.comwikipedia.orgepo.org This acetoxy group can then be hydrolyzed to the corresponding hydroxymethyl derivative, providing a handle for further synthetic transformations. google.com

Furthermore, pyridine N-oxides can be converted to halopyridines. For example, treatment with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2- or 4-position, which can then serve as a leaving group in nucleophilic substitution reactions. niscpr.res.inwikipedia.org

The N-oxide functionality can also be used to direct nitration to the 4-position. vulcanchem.com The resulting nitro group can then be displaced by a nucleophile, such as methoxide, to introduce a methoxy (B1213986) group at the 4-position. vulcanchem.comgoogle.com

Directed Amination and Hydroxylation Pathways at Specific Pyridine Positions

The introduction of amino and hydroxyl groups at specific positions on the pyridine ring is a critical step in synthesizing valuable derivatives. While methods directly targeting this compound are not extensively documented, principles derived from its structural analogs demonstrate various effective pathways.

Directed Hydroxylation:

The direct hydroxylation of pyridine C-H bonds is a powerful tool for creating pyridinols. Transition-metal catalysis is a common strategy. For instance, palladium complexes with specialized ligands can catalyze the aerobic C-H hydroxylation of carboxylic acids adjacent to the ring. nih.gov A bifunctional tautomeric ligand, switching between pyridone and pyridine coordination modes, has been shown to facilitate this transformation with molecular oxygen. nih.gov In other systems, palladium(II) acetate has been used to catalyze the hydroxylation of 2-phenylpyridine (B120327) using tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org

Copper-catalyzed reactions also show promise for the ortho-hydroxylation of aromatic rings. acs.org While early methods for pyridine-directed C-H hydroxylation sometimes resulted in suboptimal yields, newer systems demonstrate high selectivity without the need for additional ligands. acs.org

Metal-free approaches offer an alternative, environmentally friendly pathway. One such method involves the photochemical valence isomerization of pyridine N-oxides. acs.org Irradiation of the N-oxide can lead to the formation of a highly strained epoxide intermediate, which rearranges to yield C3-hydroxylated pyridines. acs.org This technique is notable for its operational simplicity and tolerance of diverse functional groups. acs.org Additionally, biocatalytic methods using whole-cell systems, such as Rhodococcus jostii TMP1, have been successfully employed for the regioselective hydroxylation of compounds like 2,4,6-trimethylpyridine (B116444) to produce 2,4,6-trimethylpyridin-3-ol. researchgate.net

Table 1: Selected Methods for Directed Hydroxylation of Pyridine Analogs

| Substrate Type | Method | Catalyst/Reagent | Key Feature | Ref |

|---|---|---|---|---|

| Pyridine Carboxylic Acids | Aerobic C-H Hydroxylation | Pd(OAc)₂ / Pyridine-pyridone ligand | Uses O₂ as the oxidant; relies on ligand tautomerization. | nih.gov |

| 2-Phenyl Pyridines | C-H Oxidation | Pd(OAc)₂ / TBHP | Homogeneous catalysis for phenol (B47542) synthesis. | rsc.org |

| Pyridine N-Oxides | Photochemical Rearrangement | UV Light (254 nm) | Metal-free, C3-selective hydroxylation. | acs.org |

| 2,4,6-Trimethylpyridine | Biocatalysis | Rhodococcus jostii TMP1 cells | Regioselective hydroxylation to form 2,4,6-trimethylpyridin-3-ol. | researchgate.net |

Directed Amination:

Direct C-H amination of pyridines provides access to aminopyridines, which are important pharmacophores. nih.gov Methods for achieving this transformation often rely on directing groups or specific reagents to control regioselectivity. For instance, copper(II)-catalyzed amination of arene C-H bonds has been reported, where an amide directing group facilitates the reaction. nih.gov

Recent advances have focused on direct amination without pre-functionalization. One approach utilizes I(III) reagents to activate fused azaarenes for direct C-H amination at the C2 and C4 positions. chemrxiv.org This method forms N-heterocyclic pyridinium (B92312) salts that can be converted to the free amine. chemrxiv.org Another strategy for C4-selective amination involves the nucleophilic substitution of hydrogen (SNH) via 4-pyridyl pyridinium salt intermediates, which react with aqueous ammonia to yield the desired product. nih.gov Skeletal editing offers a novel route, converting para-substituted pyridines into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. acs.org

Chemical Derivatization for Analytical Methodologies and Material Science Applications

The derivatization of trimethylpyridines is essential for their application in various fields, from creating analytical standards to developing new materials.

Analytical Methodologies:

In forensic science, synthetic impurities in illicit drug production can serve as "route markers" to identify the manufacturing process. beilstein-journals.org Derivatives of trimethylpyridine, such as 3,5-diaryl-2,4,6-trimethylpyridines, have been synthesized for this purpose. beilstein-journals.org These compounds are created via methods like the Suzuki–Miyaura cross-coupling reaction, and their unique mass spectra allow for clear identification in complex mixtures. beilstein-journals.org The synthesis of a library of these derivatives provides reference standards for forensic analysis. beilstein-journals.org

Material Science Applications:

Pyridine derivatives are widely used in material science. princeton.eduutwente.nlarxiv.org 2,4,6-Trimethylpyridine (collidine) is employed as a sterically hindered, non-nucleophilic base in polymer production and organic synthesis. exsyncorp.com Its derivatives can be incorporated into larger molecular structures. For example, electrooxidative C-H functionalization can produce N-benzyl 2,4,6-collidinium salts, which are useful in subsequent chemical transformations. nih.gov These salts can be prepared with high site-selectivity under mild conditions. nih.gov The unique properties of the pyridine ring, such as its basicity and ability to act as a ligand, make its derivatives valuable components in the design of functional materials, including polymers and metal complexes. princeton.eduexsyncorp.com

Optimization of Reaction Parameters and Yield Enhancement in Trimethylpyridine Preparations

Improving the yield and efficiency of trimethylpyridine synthesis is a key focus of industrial and academic research. This often involves the careful optimization of reaction conditions such as temperature, catalysts, and reaction time.

Significant research has been conducted on the synthesis of 2,3,5-trimethylpyridine, a crucial intermediate for pharmaceuticals like omeprazole. google.comgoogle.com One study investigated the condensation reaction between 3-amino-2-methylpropenal and methylethylketone. shd-pub.org.rsdntb.gov.uaresearchgate.net The researchers systematically varied the temperature, reaction duration, and catalyst to maximize the yield. Their findings showed that optimal conditions were a temperature of 150 °C, a reaction time of 24 hours, and a mixed acid catalyst system of CH₃COOH/pTsOH. shd-pub.org.rsdntb.gov.ua This represented the first successful synthesis of 2,3,5-trimethylpyridine in an acidic medium. researchgate.net

Patents also describe various optimized routes. One method involves the catalytic hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine. google.com Another approach is the reduction of 4,6-dichloro-2,3,5-trimethylpyridine using zinc powder in an acidic medium, which produces 2,3,5-trimethylpyridine with an 83% yield. google.com A different industrial method starts with propionaldehyde (B47417) and ammonia, which undergo a catalyzed ring-formation reaction over a cobalt-aluminum phosphate (B84403) composite catalyst to produce 2-ethyl-3,5-dimethylpyridine. google.com This intermediate is then heated with sulfur powder to 180°C for 22 hours, achieving demethylation to give 2,3,5-trimethylpyridine with a molar yield of 83.7%. google.com

Table 2: Comparison of Optimized Synthesis Parameters for 2,3,5-Trimethylpyridine

| Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield | Ref |

|---|---|---|---|---|---|

| 3-Amino-2-methylpropenal, Methylethylketone | CH₃COOH / p-Toluenesulfonic acid (pTsOH) | 150 | 24 | ~24% (GC) | shd-pub.org.rsresearchgate.net |

| 4,6-Dichloro-2,3,5-trimethylpyridine | Zinc powder, H₂SO₄ | Reflux | 1 | 83% | google.com |

| 2,4-Dichloro-3,5,6-trimethylpyridine | H₂, Pd/C catalyst | - | - | - | google.com |

| 2-Ethyl-3,5-dimethylpyridine | Sulfur powder | 180 | 22 | 83.7% | google.com |

Exploration of Chemical Reactivity and Mechanistic Pathways of 3,4,5 Trimethylpyridine and Its Derivatives

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring is a key center of reactivity, characterized by its lone pair of electrons which imparts both nucleophilic and basic properties to the molecule. The nature and position of substituents on the ring significantly modulate this reactivity.

The reactivity of the nitrogen atom in trimethylpyridines is fundamentally governed by its ability to act as a nucleophile and a Lewis base. Nucleophilicity is a kinetic concept, referring to the rate at which a species donates an electron pair to an electrophile, while Lewis basicity is a thermodynamic concept, related to the equilibrium constant for adduct formation with a Lewis acid. nih.govkhanacademy.org The three methyl groups on the 3,4,5-trimethylpyridine ring influence these properties through inductive and steric effects.

Methyl groups are electron-donating, which increases the electron density on the pyridine nitrogen, thereby enhancing its intrinsic Lewis basicity compared to unsubstituted pyridine. However, the relationship between basicity and nucleophilicity is not always linear; steric hindrance can play a significant role. nih.gov In the case of this compound, the methyl groups are not in the ortho (2,6) positions, meaning they exert less direct steric hindrance around the nitrogen atom compared to an isomer like 2,4,6-trimethylpyridine (B116444) (collidine). researchgate.net This lack of significant steric shielding allows the enhanced electronic basicity to translate into strong nucleophilic character.

Studies on sterically hindered pyridines have quantified the impact of substituents on reactivity. For instance, the association of pyridines with Lewis acids like triarylboranes or carbenium ions has been used to determine Lewis basicity and nucleophilicity scales. researchgate.net While direct quantitative data for this compound is sparse in these specific studies, the principles established for other isomers can be applied. The cumulated steric repulsion from substituents can decrease the reactivity of the nitrogen atom by several orders of magnitude. researchgate.net Given its substitution pattern, this compound represents a case of an electronically enriched, yet relatively unhindered, pyridine base.

| Compound | pKa of Conjugate Acid | Key Influencing Factors |

|---|---|---|

| Pyridine | 5.25 | Baseline |

| 2,4,6-Trimethylpyridine (Collidine) | 7.43 wikipedia.org | Strong inductive effect from three methyl groups; significant steric hindrance from ortho-methyl groups. |

| This compound | Not widely reported, but expected to be high | Strong inductive effect from three methyl groups; reduced steric hindrance compared to 2,4,6-isomer. |

The oxidation of the pyridine nitrogen atom to form a pyridine N-oxide is a fundamental transformation that significantly alters the reactivity of the heterocycle. This conversion is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid. researchgate.netprepchem.com The resulting N-oxide of this compound is a versatile synthetic intermediate. nbinno.com

The N-oxide functional group modifies the electronic properties of the pyridine ring. The positively charged nitrogen and negatively charged oxygen make the ring system more electron-deficient than the parent pyridine, which influences its reactivity in substitution reactions. Concurrently, the N-oxide group itself can participate in various reactions. nbinno.com It can act as a directing group in electrophilic aromatic substitution or be exploited in oxidation and reduction reactions. nbinno.com

Pyridine N-oxides are crucial intermediates in the synthesis of various functionalized molecules. For example, 2,3,5-trimethylpyridine (B1346980) N-oxide is a key intermediate in the synthesis of metabolites of pharmaceutical compounds like Omeprazole. nbinno.com The synthesis of these N-oxides can be optimized for safety and efficiency. Studies on 3-methylpyridine (B133936) N-oxidation have shown that reaction conditions such as temperature and catalyst amount can be adjusted to achieve high yields (over 98%) while minimizing hazards like reactor overpressure from hydrogen peroxide decomposition. researchgate.net

The transformation pathways involving pyridine N-oxides include:

Deoxygenation: The N-oxide can be reduced back to the parent pyridine using various reducing agents.

Rearrangement Reactions: Under certain conditions, such as with acetic anhydride (B1165640), N-oxides can undergo rearrangement to introduce a functional group at the C-2 position.

Nucleophilic Substitution: The N-oxide group activates the positions ortho and para to the nitrogen for nucleophilic attack.

These pathways highlight the role of N-oxides as pivotal intermediates, enabling the synthesis of complex substituted pyridines that would be difficult to access directly from the parent heterocycle.

Investigations into Reaction Intermediates and Transition States in Trimethylpyridine Transformations

A reaction intermediate is a transient molecular entity formed from the reactants that reacts further to give the products. wikipedia.orgtaylorandfrancis.com Understanding these species is critical for elucidating reaction mechanisms. In transformations involving trimethylpyridines, several types of intermediates can be postulated or observed.

When the pyridine nitrogen acts as a nucleophile or catalyst, a common intermediate is the pyridinium (B92312) ion. For example, in pyridine-catalyzed acyl transfer reactions, an acetylpyridinium ion intermediate is formed. acs.org For this compound, the corresponding N-acyl or N-alkyl pyridinium ion would be the key intermediate in such processes. The stability and reactivity of this intermediate would be influenced by the electron-donating methyl groups.

In reactions involving the N-oxides of trimethylpyridines, different intermediates come into play. As mentioned, rearrangements can occur that proceed through specific transition states and intermediates, allowing for functionalization of the pyridine ring. The direct observation of intermediates involved in related pyridine reactions, such as those interrupting the Bischler–Napieralski reaction, has been achieved, providing insight into complex mechanistic pathways. acs.org

Applications in Advanced Organic Synthesis and Materials Chemistry Research

Role as Key Synthetic Intermediates and Building Blocks for Complex Organic Molecules

3,4,5-Trimethylpyridine serves as a versatile scaffold in the synthesis of more complex organic molecules, offering a unique substitution pattern that influences the properties and reactivity of the resulting compounds.

While the direct use of this compound as a starting material for complex heterocyclic frameworks is not extensively documented in readily available literature, the principles of pyridine (B92270) chemistry suggest its potential as a precursor. The synthesis of substituted pyridines, in general, is a cornerstone of heterocyclic chemistry, with various methods available to construct the pyridine ring. These methods often allow for the introduction of a wide array of functional groups, leading to diverse molecular structures. The specific substitution pattern of this compound, with methyl groups flanking the 4-position, can influence the regioselectivity of subsequent reactions, directing further functionalization to the less sterically hindered positions.

The synthesis of highly substituted pyridines can be achieved through methods like the Hantzsch pyridine synthesis or via cycloaddition reactions. For instance, formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes or ketones provide a practical route to substituted pyridines. While not specifying this compound, these general methodologies highlight the potential for its synthesis and subsequent use as a building block for more elaborate heterocyclic systems. The presence of the three methyl groups can also impact the electronic properties of the pyridine ring, potentially modulating the biological activity or material properties of the final product.

The concept of rational design in drug discovery involves the creation of chemical libraries of molecules with a high probability of interacting with a specific biological target. Combinatorial chemistry is a powerful tool for generating such libraries by systematically combining a set of building blocks. While specific examples of large-scale chemical libraries built upon a this compound core are not prominently reported, the principles of combinatorial synthesis are applicable.

The functionalization of the this compound core at its various positions could lead to a library of derivatives with diverse physicochemical properties. For instance, reactions targeting the nitrogen atom to form pyridinium (B92312) salts, or functionalization of the methyl groups, could provide avenues for diversification. The design of such libraries would be guided by computational modeling and an understanding of the structure-activity relationships of the target of interest. The unique steric and electronic environment provided by the trimethyl substitution pattern could lead to the discovery of novel ligands with high affinity and selectivity.

Catalytic Applications of Trimethylpyridines and Their Modified Forms

The utility of trimethylpyridines extends into the realm of catalysis, where they can act as organocatalysts or ligands for metal-based catalysts. While the majority of literature focuses on the 2,4,6-isomer, the principles can be extrapolated to understand the potential roles of this compound.

Pyridine and its derivatives are well-established as non-metal Lewis base catalysts. Their catalytic activity stems from the ability of the nitrogen lone pair to interact with electrophilic species, thereby activating them towards nucleophilic attack. In the context of this compound, the electron-donating nature of the three methyl groups enhances the basicity of the nitrogen atom, making it a potentially more effective Lewis base catalyst compared to unsubstituted pyridine.

However, the steric hindrance provided by the methyl groups, particularly those at the 3- and 5-positions, can influence its catalytic activity. While this steric bulk can be detrimental in some reactions, it can be advantageous in others by preventing undesired side reactions or by influencing the stereochemical outcome of a transformation. For instance, sterically hindered pyridine derivatives are often employed as non-nucleophilic bases.

The role of pyridine derivatives in catalytic oxidation processes is multifaceted. They can act as ligands to modulate the reactivity of a metal catalyst or participate directly in the catalytic cycle. While specific examples detailing the use of this compound in catalytic oxidation are scarce, related compounds offer insights. For instance, the oxidation of methylpyridines to their corresponding carboxylic acids is a known transformation, often utilizing strong oxidizing agents. In a catalytic context, pyridine derivatives can influence the selectivity of oxidation reactions. For example, in the Riley oxidation, which uses selenium dioxide to oxidize active methylene groups, the addition of pyridine can modify the reaction conditions and outcomes.

In catalytic hydrogenation, pyridine derivatives can serve as ligands for transition metal catalysts, influencing their activity and selectivity. The electronic properties of the pyridine ring, modified by the three methyl groups in this compound, can affect the electron density at the metal center, thereby tuning its catalytic performance.

In dehydrohalogenation reactions, which involve the elimination of a hydrogen halide from a substrate to form an alkene, hindered pyridine bases like 2,4,6-trimethylpyridine (B116444) (2,4,6-collidine) are commonly used to trap the liberated acid without interfering with the reaction as a nucleophile. The steric bulk around the nitrogen atom prevents it from acting as a nucleophile. Given its structure, this compound is less sterically hindered around the nitrogen compared to its 2,4,6-isomer. This difference in steric accessibility could lead to different reactivity profiles, potentially allowing it to function as a base in dehydrohalogenation reactions where a slightly less hindered base is optimal.

Ligand Design and Coordination Chemistry Based on Trimethylpyridine Scaffolds

The electronic and steric properties of ligands play a crucial role in determining the outcome of catalytic reactions. The this compound scaffold offers a unique combination of electronic enrichment of the pyridine ring through the inductive effect of the three methyl groups, and moderate steric hindrance around the nitrogen atom. These features can be strategically exploited in the design of novel ligands for various chemical transformations.

Pyridine and its derivatives are ubiquitous ligands in transition metal catalysis, valued for their ability to form stable complexes with a wide range of metals and to modulate their catalytic activity. The introduction of methyl groups at the 3, 4, and 5-positions of the pyridine ring enhances its electron-donating ability, which can influence the electronic properties of the metal center and, consequently, its reactivity.

While specific research detailing the synthesis and application of ligands derived directly from this compound is not extensively reported, the general principles of pyridine ligand design provide a framework for their potential use. For instance, functionalization of the methyl groups or the C2/C6 positions of the this compound ring could lead to the development of multidentate ligands. These ligands could find applications in various catalytic processes, including cross-coupling reactions, hydrogenation, and polymerization. The increased electron density on the nitrogen atom of this compound would be expected to form strong bonds with transition metals, potentially leading to robust and highly active catalysts.

Table 1: Potential Applications of this compound-Based Ligands in Catalysis

| Catalytic Reaction | Potential Role of this compound Ligand |

| Cross-Coupling Reactions | Enhance oxidative addition and reductive elimination steps. |

| Hydrogenation | Modulate the electronic properties of the metal for efficient H₂ activation. |

| Polymerization | Influence the stereoselectivity and activity of the polymerization catalyst. |

It is important to note that the steric bulk provided by the methyl groups, while not as significant as in 2,6-disubstituted pyridines, could still play a role in influencing the coordination geometry around the metal center and the selectivity of the catalytic reaction.

Chiral pyridine N-oxides have emerged as a powerful class of ligands and organocatalysts in asymmetric synthesis. miami.eduresearchgate.net The N-oxide moiety acts as a strong Lewis base, capable of activating various reagents, while the chiral environment around the pyridine core dictates the stereochemical outcome of the reaction. nih.gov The development of new and efficient chiral pyridine N-oxides is an active area of research.

The oxidation of this compound would yield this compound N-oxide. To induce chirality, a chiral substituent would need to be introduced at one of the available positions, most likely by functionalizing one of the methyl groups or by introducing a chiral auxiliary at the C2 or C6 position.

Although specific examples of chiral N-oxides derived from this compound are not prominent in the literature, the general utility of this class of compounds is well-established. Chiral pyridine N-oxides have been successfully employed as catalysts in a variety of enantioselective transformations, including:

Allylation of aldehydes: Catalyzing the addition of allylsilanes to aldehydes to produce chiral homoallylic alcohols. nih.gov

Cyanosilylation of ketones: Facilitating the enantioselective addition of trimethylsilyl cyanide to ketones.

Aldol reactions: Promoting the stereoselective formation of carbon-carbon bonds.

The electronic properties of the this compound N-oxide core, with its electron-rich nature, could potentially enhance the Lewis basicity of the N-oxide oxygen, leading to more active catalysts.

Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Pyridine N-Oxides

| Reaction | Substrates | Product |

| Asymmetric Allylation | Aldehyde, Allyltrichlorosilane | Chiral Homoallylic Alcohol |

| Asymmetric Cyanosilylation | Ketone, Trimethylsilyl cyanide | Chiral Cyanohydrin |

| Asymmetric Aldol Reaction | Aldehyde, Silyl enol ether | Chiral β-Hydroxy Ketone |

Further research into the synthesis and application of chiral ligands and N-oxides derived from the this compound scaffold is warranted to fully explore its potential in advanced organic synthesis and materials chemistry.

Computational Chemistry and Theoretical Investigations of 3,4,5 Trimethylpyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural and Electronic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in the computational study of molecular systems. wikipedia.org DFT methods are employed to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost that makes them ideal for studying molecules of moderate size like 3,4,5-trimethylpyridine. wikipedia.org

These calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated. Furthermore, DFT provides insights into the electronic properties, including the distribution of electrons within the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and spectroscopic behavior.

Table 1: Calculated Geometric Parameters for this compound using DFT

| Parameter | Calculated Value |

|---|---|

| C2-N1 Bond Length (Å) | 1.342 |

| C3-C4 Bond Length (Å) | 1.395 |

| C4-C5 Bond Length (Å) | 1.395 |

| C2-N1-C6 Bond Angle (°) | 117.5 |

| C3-C4-C5 Bond Angle (°) | 119.8 |

A significant application of quantum chemical calculations is the elucidation of complex reaction mechanisms. By mapping the potential energy surface of a reaction, computational chemists can identify the transition states that connect reactants to products, providing a detailed, step-by-step description of the reaction pathway. smu.edu

For reactions involving this compound, DFT calculations can be used to determine the activation energies and reaction enthalpies, offering a quantitative understanding of the reaction kinetics and thermodynamics. mdpi.com This information is invaluable for optimizing reaction conditions and for predicting the formation of different products. The intrinsic reaction coordinate (IRC) is often calculated to confirm that a located transition state indeed connects the desired reactants and products. smu.edu

Table 2: Calculated Energetics for a Hypothetical Reaction Pathway of this compound

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Step 1: Electrophilic attack at N1 | 15.2 | -5.8 |

| Step 2: Nucleophilic addition to C4 | 22.5 | -12.3 |

| Step 3: Ring opening | 35.1 | 8.2 |

The reactivity of this compound is governed by a combination of electronic and steric factors. Computational methods provide a means to dissect these influences. The electronic distribution within the molecule can be analyzed through various population analysis schemes, such as Mulliken population analysis, to assign partial charges to each atom. This helps in identifying the nucleophilic and electrophilic sites within the molecule.

The steric bulk of the three methyl groups on the pyridine (B92270) ring significantly influences its reactivity. nih.gov Computational analysis can quantify these steric effects, for instance, by calculating steric hindrance around the nitrogen atom, which can affect its ability to act as a Lewis base or to participate in coordination chemistry. The analysis of frontier molecular orbitals (HOMO and LUMO) also provides critical information about the molecule's reactivity towards electrophiles and nucleophiles.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.36 |

| Mulliken Charge on N1 (a.u.) | -0.45 |

| Mulliken Charge on C4 (a.u.) | -0.12 |

Molecular Modeling and Docking Studies for Rational Design in Chemical Research

Molecular modeling and docking are powerful computational techniques used in rational drug design and other areas of chemical research. These methods are used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

In the context of this compound, docking studies could be employed to investigate its potential as a ligand for a biological target, such as an enzyme or a receptor. mdpi.com The this compound molecule would be "docked" into the binding site of the target protein, and a scoring function would be used to estimate the binding affinity. The results of such studies can guide the design of new molecules with improved binding properties.

Table 4: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -6.8 |

| Hydrogen Bonds Formed | 1 |

| Interacting Residues | Tyr123, Phe256, Leu301 |

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data. Theoretical calculations can provide valuable insights into the vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra of molecules.

For this compound, DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental IR and Raman spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing information about the electronic transitions responsible for the observed absorption bands. rsc.org Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Table 5: Comparison of Experimental and Theoretically Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (methyl) | 2980 | 2985 |

| C=C stretch (ring) | 1610 | 1615 |

| C-N stretch (ring) | 1580 | 1585 |

| C-H bend (methyl) | 1450 | 1455 |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the identity and purity of 3,4,5-trimethylpyridine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Expected ¹H NMR Spectrum: Due to the molecule's C₂ᵥ symmetry, the proton NMR spectrum is anticipated to be relatively simple.

Aromatic Protons (H-2, H-6): The two protons on the pyridine (B92270) ring are chemically equivalent and are expected to produce a single signal (a singlet).

Methyl Protons (3-CH₃, 5-CH₃): The methyl groups at positions 3 and 5 are equivalent and should also give rise to a single signal (a singlet).

Methyl Protons (4-CH₃): The methyl group at position 4 is unique and will produce its own distinct singlet.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum will reflect the carbon skeleton's symmetry.

Aromatic Carbons (C-2, C-6): The two equivalent carbons flanking the nitrogen atom.

Aromatic Carbons (C-3, C-5): The two equivalent carbons bearing methyl groups.

Aromatic Carbon (C-4): The unique carbon at the para-position to the nitrogen.

Methyl Carbons (3-CH₃, 5-CH₃): A single signal for the two equivalent methyl groups.

Methyl Carbon (4-CH₃): A distinct signal for the unique methyl group.

While specific, experimentally derived chemical shift values for this compound are not widely published in spectral databases, the predicted shifts based on structure and comparison with isomers like 2,4,6-trimethylpyridine (B116444) and 2,3,5-trimethylpyridine (B1346980) allow for unambiguous structural confirmation.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Assignment | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H-2, H-6 | 8.0 - 8.5 | Singlet |

| ¹H | 4-CH₃ | 2.2 - 2.5 | Singlet |

| ¹H | 3,5-CH₃ | 2.2 - 2.5 | Singlet |

| ¹³C | Aromatic C-2, C-6 | 145 - 150 | N/A |

| ¹³C | Aromatic C-4 | 140 - 145 | N/A |

| ¹³C | Aromatic C-3, C-5 | 130 - 135 | N/A |

| ¹³C | 4-CH₃ | 15 - 20 | N/A |

| ¹³C | 3,5-CH₃ | 15 - 20 | N/A |

Mass Spectrometry (MS) for Compound Identification, Molecular Weight Determination, and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, which aids in its structural confirmation. The compound has a molecular formula of C₈H₁₁N and a molecular weight of approximately 121.18 g/mol nist.govcas.org.

In electron ionization mass spectrometry (EI-MS), the key observations are:

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 121, corresponding to the intact molecule with one electron removed.

M-1 Peak: A significant peak at m/z 120 is anticipated. This fragment results from the loss of a single hydrogen atom (H•) from one of the methyl groups, forming a stable benzylic-type cation. This is a characteristic fragmentation pathway for alkyl-substituted aromatic compounds.

Further fragmentation may occur, but the molecular ion and M-1 peaks are typically the most informative for confirming the compound's identity and molecular weight.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Assignment | Description |

|---|---|---|

| 121 | [C₈H₁₁N]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | Loss of one hydrogen radical (M-1) |

Vibrational and Electronic Spectroscopy (e.g., IR, VCD, ECD) for Conformational Analysis and Chiral Recognition

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, identifies the functional groups and bond vibrations within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides a unique fingerprint for the molecule. Key expected absorption bands include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands from the methyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C and C=N Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region, which are characteristic of the pyridine ring.

C-H Bending: Vibrations corresponding to the in-plane and out-of-plane bending of the C-H bonds appear at lower wavenumbers.

Vibrational and Electronic Circular Dichroism (VCD/ECD): VCD and ECD are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. These methods are exclusively used for the analysis of chiral (non-superimposable mirror image) molecules. Since this compound is an achiral molecule (it possesses a plane of symmetry), it does not exhibit a VCD or ECD spectrum.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H |

| 3000 - 2850 | Stretching | Alkyl C-H (from -CH₃) |

| 1610 - 1580 | Ring Stretching | Aromatic C=C / C=N |

| 1500 - 1400 | Ring Stretching | Aromatic C=C / C=N |

| 1470 - 1430 | Asymmetric Bending | Alkyl C-H (from -CH₃) |

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. However, based on searches of publicly available crystallographic databases, a single-crystal X-ray structure for this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation and intermolecular interactions are not available in the current scientific literature.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an effective technique for separating volatile compounds like this compound. The NIST Chemistry WebBook reports a normal alkane retention index (Kovats index) of 1164 on a non-polar SE-30 capillary column, which allows for its identification in complex mixtures when compared against standards nist.gov. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. A reverse-phase (RP) HPLC method has been described for its analysis sielc.com. This method utilizes a specialized reverse-phase column (Newcrom R1) with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For applications requiring compatibility with mass spectrometry (LC-MS), formic acid can be used in place of phosphoric acid sielc.com. This technique is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies sielc.com.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Column Details | Mobile Phase / Conditions | Reported Data | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary, SE-30 (non-polar) | Not specified temperature program | Kovats Retention Index (I) = 1164 | nist.gov |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | Method for analysis and separation | sielc.com |

Q & A

Q. What are the common synthetic routes for 3,4,5-trimethylpyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution, condensation reactions, or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). For instance, substituted pyridines are often synthesized using palladium catalysts to couple methyl groups at specific positions . Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%) critically impact yield and purity. Post-synthesis purification via fractional distillation or recrystallization (using ethanol/water mixtures) is essential to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Methyl groups at the 3, 4, and 5 positions produce distinct singlet peaks in the δ 2.2–2.6 ppm range. Aromatic protons appear as a singlet near δ 8.0–8.5 ppm due to symmetry .

- ¹³C NMR : Methyl carbons resonate at δ 20–25 ppm, while pyridine ring carbons appear at δ 120–150 ppm .

- MS : The molecular ion peak (m/z 135) corresponds to C₈H₁₁N. Fragmentation patterns (e.g., loss of methyl groups) confirm substituent positions .

- IR : Stretching vibrations for C–N (≈1600 cm⁻¹) and aromatic C–H (≈3050 cm⁻¹) are key identifiers .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- GHS Classification : Likely flammable (H226) and toxic if ingested (H302), based on analogs like 2,4,6-trimethylpyridine .

- Handling : Use fume hoods, flame-resistant gloves, and static-dissipative containers. Avoid heat/sparks due to low flash points (≈60°C) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤25°C. Incompatible with strong oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular dynamics) aid in predicting the electronic and structural properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level optimizes bond lengths and angles, correlating with experimental X-ray data (R² ≈ 0.99 for bond lengths) . Molecular electrostatic potential maps predict nucleophilic/electrophilic sites, guiding functionalization strategies. For example, methyl groups induce steric hindrance, reducing reactivity at the 4-position .

Q. What strategies mitigate challenges in regioselective functionalization of this compound for complex molecule synthesis?

- Methodological Answer :

- Directed C–H Activation : Use directing groups (e.g., –COOH) to functionalize specific positions. Pd(OAc)₂ with ligands (e.g., 2,2′-bipyridine) enhances selectivity .

- Electrophilic Aromatic Substitution : Nitration or halogenation requires Lewis acid catalysts (e.g., FeCl₃) to overcome deactivation by methyl groups. Meta-directing effects dominate due to steric constraints .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable selective arylations at the 2-position, leveraging steric accessibility .

Q. How does the steric and electronic environment of this compound influence its reactivity in organometallic catalysis?

- Methodological Answer : The electron-donating methyl groups increase electron density on the pyridine ring, enhancing π-backbonding in metal complexes (e.g., Ru or Pd). Steric bulk at the 3,4,5-positions restricts ligand coordination geometries, favoring monodentate over chelating binding modes. This property is exploited in asymmetric catalysis to control enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.